Cas no 103656-71-9 (4-(2-phenyl-1,3-oxazol-5-yl)phenol)

4-(2-phenyl-1,3-oxazol-5-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- 4-(2-phenyl-1,3-oxazol-5-yl)phenol
- 103656-71-9
- HS-5983
- DTXSID60542658
- 4-(2-PHENYLOXAZOL-5-YL)PHENOL
-
- Inchi: InChI=1S/C15H11NO2/c17-13-8-6-11(7-9-13)14-10-16-15(18-14)12-4-2-1-3-5-12/h1-10,17H
- InChI Key: QZQUIKWDGDUNEK-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)O
Computed Properties
- Exact Mass: 237.07903
- Monoisotopic Mass: 237.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3Ų
- XLogP3: 4.3
Experimental Properties
- PSA: 46.26
4-(2-phenyl-1,3-oxazol-5-yl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM484658-1g |
4-(2-Phenyloxazol-5-yl)phenol |
103656-71-9 | 97% | 1g |
$*** | 2023-04-03 |
4-(2-phenyl-1,3-oxazol-5-yl)phenol Related Literature
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
Additional information on 4-(2-phenyl-1,3-oxazol-5-yl)phenol
4-(2-Phenyl-1,3-Oxazol-5-Yl)Phenol: A Comprehensive Overview
The compound with CAS No. 103656-71-9, commonly referred to as 4-(2-phenyl-1,3-oxazol-5-yl)phenol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and structural versatility. The molecule consists of a phenolic group attached to an oxazole ring system, which introduces unique electronic and steric properties that make it a valuable compound for various applications.
Recent studies have highlighted the potential of 4-(2-phenyl-1,3-oxazol-5-yl)phenol in the development of novel pharmaceutical agents. Researchers have explored its antioxidant properties, which are attributed to the presence of the phenolic group and the conjugated oxazole ring. These findings suggest that the compound could serve as a promising candidate for combating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.
In addition to its antioxidant activity, 4-(2-phenyl-1,3-oxazol-5-y l)phenol has also been investigated for its anti-inflammatory effects. Experimental data indicate that the compound inhibits key inflammatory pathways, making it a potential lead molecule for anti-inflammatory drug development. Furthermore, its ability to modulate cellular signaling pathways has opened new avenues for exploring its role in cancer therapy.
The synthesis of 4-(2-ph enyl -1 ,3 -ox azo l -5 -y l )ph en ol involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis of this compound, improving both yield and purity. These improvements are crucial for scaling up production to meet the demands of preclinical and clinical studies.
From a structural perspective, the molecule's oxazole ring plays a pivotal role in determining its physicochemical properties. The conjugation between the aromatic rings enhances stability and contributes to its unique reactivity patterns. Moreover, the phenolic group imparts hydrophilic characteristics, which are essential for its bioavailability and interaction with biological systems.
Emerging research has also delved into the photophysical properties of 4-(2-ph en yl -1 ,3 -ox azo l -5 -y l )ph en ol, revealing its potential applications in optoelectronic materials. The compound exhibits strong fluorescence under certain conditions, making it a candidate for use in sensors and imaging agents.
In conclusion, 4-(2-ph en yl -1 ,3 -ox azo l -5 -y l )ph en ol (CAS No. 103656719) is a versatile compound with a wide range of potential applications in medicine, materials science, and beyond. Its unique chemical structure and diverse biological activities continue to attract researchers worldwide, driving innovation in both academic and industrial settings.
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